molecular formula C19H25N5O6S B144435 Mivobulin isethionate CAS No. 126268-81-3

Mivobulin isethionate

Cat. No.: B144435
CAS No.: 126268-81-3
M. Wt: 451.5 g/mol
InChI Key: JEFPWOBULVSOTM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mivobulin isethionate, also known as CI-980, is a small molecule tubulin inhibitor that serves as a valuable research compound in oncology and cell biology studies. Its primary mechanism of action involves binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis, making it a critical tool for investigating mechanisms of cell division and anti-mitotic drug development. Historically developed as a potential therapeutic agent, this compound reached Phase II clinical trials for several cancers, including glioma, ovarian cancer, small cell lung cancer, melanoma, and prostatic cancer, though it was ultimately discontinued from clinical development. This history provides a robust foundation for its use in translational research. The compound is offered with high purity, typically ≥98% as determined by HPLC, and is provided as a solid that is soluble in DMSO. It is essential for researchers to consult the product's Material Safety Data Sheet (MSDS) for comprehensive handling and safety information. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPWOBULVSOTM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155130
Record name Mivobulin isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126268-81-3
Record name Mivobulin isethionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126268813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivobulin isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOBULIN ISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J08028R66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms and Cellular Interactions of Mivobulin Isethionate

Tubulin Binding and Microtubule Dynamics Modulation

The primary molecular target of Mivobulin (B39470) isethionate is tubulin, the protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, essential for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govmdpi.com Mivobulin exerts its effects by directly interfering with the assembly and function of these crucial structures.

Mivobulin isethionate binds to the β-subunit of the tubulin heterodimer at a specific pocket known as the colchicine (B1669291) binding site. ncats.ionih.gov This site is distinct from other major drug-binding sites on tubulin, such as the taxane (B156437) and vinca (B1221190) alkaloid sites. nih.gov By occupying the colchicine site, Mivobulin competitively inhibits the binding of the natural ligand, colchicine, and other agents that target this pocket. ncats.ionih.gov The interaction at this site is fundamental to the compound's ability to disrupt microtubule function. The colchicine binding site is located at the interface between the α- and β-tubulin subunits within a heterodimer. nih.gov

A direct consequence of Mivobulin's binding to tubulin is the potent inhibition of tubulin polymerization. ncats.ioaobious.com Microtubules are formed by the polymerization of αβ-tubulin heterodimers into long protofilaments that associate laterally to form a hollow tube. nih.gov Mivobulin's interaction with tubulin prevents these dimers from assembling into microtubules, thus shifting the equilibrium within the cell away from polymerized microtubules and towards free tubulin dimers. ncats.ionih.gov This action classifies Mivobulin as a microtubule-destabilizing agent. nih.gov

Microtubules in living cells are highly dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process termed "dynamic instability". nih.govmdpi.com This dynamic behavior is essential for their physiological functions, particularly during mitosis. mdpi.com Mivobulin's inhibition of polymerization actively suppresses these dynamics. nih.gov By preventing the addition of new tubulin subunits, the compound leads to a net depolymerization and a progressive loss of the microtubule network, thereby disrupting the structural integrity of the cytoskeleton. nih.govnih.gov

FeatureDescriptionReference
Binding Site Colchicine site on β-tubulin ncats.ionih.gov
Primary Effect Inhibition of tubulin polymerization ncats.ioaobious.com
Mechanism Microtubule destabilization mdpi.comnih.gov
Consequence Suppression of microtubule dynamic instability and network disruption mdpi.comnih.gov

Cell Cycle Perturbation and Mitotic Arrest Induction

The disruption of microtubule dynamics has profound consequences for cell division. The mitotic spindle, a complex apparatus composed of microtubules, is responsible for segregating chromosomes accurately into two daughter cells. epo.orgembopress.org By inhibiting tubulin polymerization, Mivobulin prevents the proper formation and function of the mitotic spindle. mdpi.comepo.org

This interference activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that monitors the attachment of microtubules to chromosomes. embopress.org The activated SAC halts the cell cycle, preventing the transition from metaphase to anaphase. nih.gov Consequently, cells treated with this compound accumulate in the G2/M phase of the cell cycle, a state known as mitotic arrest. ncats.ionih.govepo.org Prolonged mitotic arrest can ultimately trigger programmed cell death, or apoptosis, preventing the proliferation of the affected cells. embopress.org

Cellular ProcessEffect of this compoundReference
Mitotic Spindle Prevents proper formation and function mdpi.comepo.org
Cell Cycle Induces arrest at the G2/M phase ncats.ionih.gov
Cell Fate Leads to prolonged mitotic arrest, potentially inducing apoptosis epo.orgembopress.org

Interactions with Cellular Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically diverse drugs. redalyc.org

One of the most well-characterized mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. redalyc.orgnih.gov P-gp is a transmembrane efflux pump that actively transports a wide variety of chemotherapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy. ugent.beuu.nl

An important characteristic of many compounds that bind to the colchicine site on tubulin is their ability to circumvent P-gp-mediated resistance. nih.gov Unlike substrates for the taxane and vinca alkaloid binding sites, colchicine-site inhibitors are generally not recognized or transported efficiently by P-gp. nih.gov As a colchicine-site binding agent, this compound is therefore less susceptible to this common form of drug resistance, a feature that distinguishes it from many other microtubule-targeting agents. nih.gov

Analog Specificity and Selectivity in Biological Systems

The biological activity of this compound is characterized by its specificity as a tubulin inhibitor and its selectivity in affecting cancer cells, including those that have developed resistance to other chemotherapy drugs.

This compound's primary mechanism of action is the inhibition of tubulin polymerization. portico.org It binds to the colchicine-binding site on the β-tubulin subunit of the α,β-tubulin heterodimer. portico.orgpsu.edu This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the M phase, ultimately triggering apoptosis or programmed cell death. portico.org

The stereochemistry of Mivobulin plays a crucial role in its biological activity. The (S)-(-)-isomer of the compound is significantly more potent in inhibiting both tubulin polymerization and cell proliferation compared to its (R)-(+)-isomer. portico.org This stereospecificity highlights the precise structural requirements for effective binding to the colchicine site on tubulin.

This compound has demonstrated a broad spectrum of antitumor activity in preclinical studies, showing effectiveness against various cancer cell lines, including leukemia, melanoma, and adenocarcinomas of the mammary and colon. portico.org A notable aspect of its selectivity is its efficacy in tumor models that are cross-resistant to other microtubule-targeting agents like vincristine (B1662923) and vinblastine, as well as other classes of chemotherapeutic drugs such as cisplatin (B142131) and doxorubicin. plos.org This suggests that Mivobulin may be able to overcome certain mechanisms of multidrug resistance (MDR). nih.gov

The potential for Mivobulin to be more selective towards cancer cells compared to natural compounds like colchicine has been a subject of interest. While colchicine itself has potent anti-mitotic activity, its high toxicity limits its therapeutic use in cancer. nih.govresearchgate.net Synthetic analogs like Mivobulin are designed to retain the antitumor effects while potentially having a more favorable selectivity profile. However, despite promising preclinical results, this compound did not demonstrate significant single-agent efficacy in clinical trials. nih.gov More recently, there has been renewed interest in repurposing Mivobulin or its analogs as payloads for antibody-drug conjugates (ADCs), which could enhance its tumor selectivity by targeting the drug directly to cancer cells. plos.orgnih.gov

The following tables present research findings on the inhibitory activity of this compound and its analogs.

Table 1: Inhibitory Concentration (IC50) of this compound (CI-980) on Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound (CI-980)1.2 plos.org

Table 2: In Vitro Cytotoxicity of this compound (CI-980) Against Human Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Various Human Tumor Cell Lines-10-60 portico.org

Table 3: Comparative Cytotoxicity of Colchicine and its Derivatives

CompoundCell LineCancer TypeIC50 (nM)Reference
ColchicineSKOV-3Ovarian Cancer37 nih.gov
10-MethylthiocolchicineSKOV-3Ovarian Cancer8 nih.gov
10-EthylthiocolchicineSKOV-3Ovarian Cancer47 nih.gov

Preclinical Investigational Modalities and Non Clinical Findings

In Vivo Biological Activity Studies in Animal Models

Influence of Experimental Administration Regimens on Efficacy

The preclinical and early clinical evaluation of mivobulin (B39470) isethionate (also known as CI-980) has underscored the critical role of the administration regimen in defining its therapeutic window and efficacy. As a potent inhibitor of tubulin polymerization, the scheduling of its delivery has been shown to significantly influence its biological activity and toxicity profile. aacrjournals.org

In preclinical studies, mivobulin isethionate demonstrated significant antitumor activity across a variety of human tumor cell lines and xenograft models. nih.gov The steady-state plasma concentrations of this compound that were effective in these preclinical models were a key benchmark for designing clinical trial protocols. aacrjournals.org For instance, concentrations associated with significant preclinical activity were approached and even exceeded at certain doses in early human studies, suggesting that an optimized regimen could potentially yield therapeutic benefits. aacrjournals.org

The following table summarizes the key findings from early clinical studies on the influence of the administration regimen on the observed toxicities of this compound:

Administration ScheduleDose-Limiting ToxicityKey Observations
24-hour continuous infusionNeurologicNeurotoxicity was the primary factor limiting dose escalation.
72-hour continuous infusionHematologic (Granulocytopenia)Higher doses were achievable compared to the 24-hour schedule before dose-limiting toxicities were observed. nih.gov

While these findings are from clinical studies, they are a direct reflection of the experimental administration regimens and are crucial for interpreting the preclinical efficacy data and for designing any further preclinical or clinical investigations. The quest for an optimal therapeutic index for this compound is therefore intrinsically linked to the continued investigation of its administration schedule.

Exploratory Research into Novel Biological Applications

Investigation of Potential Neuroprotective Properties

The exploration of novel biological applications for tubulin inhibitors has led to diverse areas of research, including the investigation of their effects on the central nervous system. While some tubulin-binding agents, such as noscapine, have been noted for potential neuroprotective effects, the research surrounding this compound has primarily highlighted its neurotoxic properties rather than any neuroprotective potential. nih.gov This is largely attributed to its mechanism of action, which involves binding to the colchicine (B1669291) site on tubulin and disrupting microtubule dynamics, similar to the potent neurotoxin colchicine. aacrjournals.org

Microtubules are essential for crucial neuronal functions, including axonal transport and the maintenance of cellular structure. The disruption of these structures by agents like this compound can lead to adverse neurological effects. Preclinical and clinical studies have consistently pointed towards a neurotoxic profile for this compound.

Key findings from investigations into the neurological effects of this compound include:

Reversible Cognitive Decline: Phase II clinical studies prospectively evaluated the neurotoxicity of this compound. These studies revealed a significant and reversible decline in recent memory function following each course of the drug. aacrjournals.org This effect was consistent with the known impact of colchicine on the hippocampus and basal forebrain, which are critical for memory consolidation. aacrjournals.org

Central Nervous System Effects: Phase I studies with a 72-hour infusion schedule reported central nervous system (CNS) effects, including neurocortical, mood, and cerebellar manifestations. aacrjournals.org These effects were generally observed towards the end of the infusion and typically resolved within 48 hours after treatment completion. aacrjournals.org

Blood-Brain Barrier Penetration: this compound is capable of crossing the blood-brain barrier, which allows for its direct interaction with neuronal cells and contributes to its observed neurotoxic effects. aacrjournals.org

Synthetic Strategies and Chemical Derivatization of Mivobulin Isethionate

Methodologies for Mivobulin (B39470) Isethionate Synthesis

The construction of Mivobulin isethionate is centered around the formation of its characteristic pyrido[3,4-b]pyrazine core. This is achieved through a sequence of reactions that include condensation to form the pyrazine ring and cyclization to create the fused pyridine ring.

The initial and crucial step in the synthesis of the Mivobulin core involves a condensation reaction to form the pyrazine ring. This is typically achieved by reacting a substituted 1,2-diamine with a 1,2-dicarbonyl compound. In the context of Mivobulin, a plausible synthetic route involves the reaction of a substituted pyridine derivative containing vicinal amino and nitro groups with an α-amino ketone derivative.

A key synthetic strategy for analogous 1,2-dihydropyrido[3,4-b]pyrazines, also known as 1-deaza-7,8-dihydropteridines, involves the reaction of ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate with α-aminoacetophenone oximes. This initial reaction forms an intermediate which, upon hydrolysis of the oxime, yields a ketone. This ketone-containing pyridine derivative is the direct precursor for the subsequent cyclization step. nih.gov While the exact starting materials for Mivobulin are proprietary, the fundamental principle of condensing a diamine precursor with a dicarbonyl equivalent is a cornerstone of pyrazine synthesis. jlu.edu.cn

The general reaction can be depicted as:

Step 1: Nucleophilic attack of the amino group of the pyridine derivative on one of the carbonyl groups of the α-dicarbonyl compound.

Step 2: Subsequent intramolecular condensation between the second amino group and the remaining carbonyl group to form the dihydropyrazine ring.

The reaction conditions for such condensations are critical and often require careful control of pH and temperature to maximize the yield of the desired product and minimize side reactions.

Following the initial condensation, the synthesis of the fully aromatic pyrido[3,4-b]pyrazine core of Mivobulin requires cyclization and subsequent aromatization. A common strategy involves a reductive cyclization of a nitro-substituted precursor.

In the synthesis of analogous 1,2-dihydropyrido[3,4-b]pyrazines, the nitro group of the pyridine precursor is reduced, typically via catalytic hydrogenation using catalysts such as Raney nickel. nih.gov This reduction of the nitro group to an amino group is followed by an intramolecular cyclization to form the dihydropyridine ring fused to the pyrazine ring. nih.gov

The resulting dihydropyrido[3,4-b]pyrazine can then be subjected to an oxidative aromatization step to yield the fully aromatic pyrido[3,4-b]pyrazine core. Various oxidizing agents can be employed for the aromatization of dihydropyridines, including mild oxidizing agents in the presence of activated carbon or other catalysts. organic-chemistry.orgmdpi.com This final aromatization step is crucial for achieving the stable, conjugated ring system of Mivobulin.

Mivobulin, as a free base, has limited aqueous solubility. To improve its suitability for pharmaceutical applications, it is converted into its isethionate salt. Salt formation is a common strategy in drug development to enhance the physicochemical properties of a compound, including its solubility, stability, and bioavailability. nih.govkent.ac.uk

The isethionate salt is formed by reacting the basic Mivobulin free base with isethionic acid (2-hydroxyethanesulfonic acid). This acid-base reaction results in the formation of a salt with significantly improved water solubility. The selection of isethionate as the counterion is likely based on its favorable properties, such as its strong acidity and the high water solubility it imparts to the resulting salt. researchgate.net The process generally involves dissolving the Mivobulin free base in a suitable solvent and adding a stoichiometric amount of isethionic acid, followed by crystallization of the resulting salt.

Table 1: Comparison of Mivobulin Free Base and Isethionate Salt Properties

PropertyMivobulin (Free Base)This compound
Aqueous Solubility LowHigh
Physical State Crystalline SolidCrystalline Solid
Chemical Stability ModerateGenerally Improved
Suitability for Formulation LimitedEnhanced

Process Optimization in Chemical Synthesis

The commercial viability of a pharmaceutical compound like this compound heavily relies on the efficiency and scalability of its chemical synthesis. Process optimization focuses on maximizing the yield of the final product while ensuring its purity and minimizing production costs.

Several strategies can be employed to enhance the yield of this compound throughout its multi-step synthesis. These strategies are common in the synthesis of complex heterocyclic compounds. mdpi.com

Optimization of Reaction Conditions: This includes fine-tuning parameters such as temperature, pressure, reaction time, and the choice of solvent and catalyst for each synthetic step. For the condensation and cyclization reactions, careful control of these parameters can significantly reduce the formation of byproducts and increase the yield of the desired intermediates.

Catalyst Selection: The choice of catalyst for the reductive cyclization and oxidative aromatization steps can have a profound impact on the reaction efficiency and yield. Screening different catalysts and optimizing their loading can lead to significant improvements.

Stoichiometry Control: Precise control of the stoichiometry of the reactants is essential to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.

In the development of a synthetic process for a complex molecule like Mivobulin, multiple synthetic routes are often explored and compared. beilstein-journals.org The goal is to identify the most efficient, cost-effective, and environmentally friendly route for large-scale production.

Table 2: Illustrative Comparison of Potential Synthetic Routes for the Pyrido[3,4-b]pyrazine Core

ParameterRoute A: Linear SynthesisRoute B: Convergent Synthesis
Starting Materials Readily available, but more stepsMore complex, but fewer steps
Overall Yield Potentially lower due to more stepsPotentially higher
Scalability May present challenges in later stepsOften more amenable to scale-up
Purification Can be more complexMay be simpler
Cost-Effectiveness Depends on the cost of starting materials and reagentsCan be more cost-effective if overall yield is higher

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of Mivobulin, also known as (S)-1, have been primarily aimed at elucidating the structure-activity relationships (SAR) that govern its potent antimitotic activity. Mivobulin is the S-isomer of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate. Research has focused on modifying key structural features of the Mivobulin molecule to understand their contribution to its biological activity, both in vitro and in vivo. nih.gov

Systematic modifications of the pyridopyrazine core and its substituents have been undertaken to probe the SAR of Mivobulin. These synthetic efforts have led to a deeper understanding of the pharmacophore required for potent inhibition of tubulin polymerization.

One area of investigation has been the modification of the 5-amino group. Replacement of this group with a 5(6H)-oxo group resulted in a significant decrease in in vitro activity and a complete loss of in vivo activity. This suggests that the 5-amino group is a critical component for the biological activity of Mivobulin. However, analogs where the 5-amino group was replaced by hydrogen retained some in vitro activity at higher concentrations, although their in vivo cytotoxicity was diminished. nih.gov

Alterations to the heterocyclic ring system have also been explored. Transposing the 6-ring nitrogen to the 8-position or incorporating an additional nitrogen atom at this position led to a substantial reduction in biological activity. nih.gov This indicates that the specific arrangement of nitrogen atoms within the pyridopyrazine scaffold is crucial for optimal interaction with its biological target.

Furthermore, expansion of the 1,2-dihydropyrazine ring to a dihydro-1,4-diazepine ring was tolerated to some extent, with the resulting analog retaining in vitro activity, albeit at higher doses compared to the parent compound. This suggests that while the six-membered dihydropyrazine ring is preferred, some flexibility in ring size is permissible. nih.gov

The chirality of Mivobulin is another critical factor for its activity. The racemic mixture of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate has demonstrated antitumor activity. However, the resolution of the enantiomers revealed that the S-isomer, Mivobulin, is significantly more potent than the R-isomer in several biological assays, highlighting the stereospecific nature of its interaction with tubulin. nih.gov

The following table summarizes the reported biological activities of some key Mivobulin analogs:

Compound Modification In Vitro Activity In Vivo Activity
(S)-1 (Mivobulin)Parent CompoundPotentActive
Analog 1Replacement of 5-amino with 5(6H)-oxoSignificantly DecreasedInactive
Analog 2Replacement of 5-amino with hydrogenRetained at higher dosesReduced
Analog 3Transposition of 6-ring nitrogen to 8-positionSignificantly DecreasedInactive
Analog 4Expansion to a dihydro-1,4-diazepine ringRetained at higher dosesReduced
(R)-1R-isomer of MivobulinLess PotentLess Active

The synthesis of these analogs generally follows established routes for the construction of the pyrido[3,4-b]pyrazine ring system, with modifications to introduce the desired functional groups and stereochemistry.

Advanced Research Methodologies and Analytical Approaches

In Vitro Assays for Microtubule Dynamics Analysis

In vitro assays are crucial for directly assessing the biochemical interaction of a compound with its molecular target. In the case of Mivobulin (B39470) isethionate, these assays have focused on its effects on tubulin, the protein subunit of microtubules.

Tubulin polymerization assays are a fundamental tool for studying compounds that target microtubules. These assays measure the ability of a compound to either inhibit or enhance the assembly of purified tubulin into microtubules. Mivobulin isethionate has been identified as an inhibitor of tubulin polymerization. plos.orgdovepress.comnih.gov It competitively binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule formation. plos.org

The potency of tubulin polymerization inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit tubulin polymerization by 50%. While specific IC50 values for this compound from tubulin polymerization assays are not widely reported in publicly available literature, the general methodology for determining such values is well-established.

Table 1: Representative Data from a Tubulin Polymerization Assay for a Tubulin Inhibitor

ParameterValue
Assay TypeIn vitro tubulin polymerization assay
Tubulin SourcePorcine brain
Detection MethodChange in turbidity at 340 nm
IC50 Specific data for this compound is not publicly available.

This table represents typical data obtained from such an assay for a generic tubulin inhibitor, as specific quantitative data for this compound is not readily found in the public domain.

Fluorescence microscopy is a powerful technique used to visualize the effects of compounds on the microtubule network within cells. This method allows for the direct observation of microtubule destabilization, such as depolymerization and disruption of the mitotic spindle. While it is known that this compound causes microtubule destabilization, specific studies detailing the use of fluorescence microscopy to visualize this effect are not extensively documented in the available literature. However, the general approach involves treating cultured cells with the compound and then staining the microtubules with fluorescently labeled antibodies or by using cell lines that express fluorescently tagged tubulin.

Table 2: Methodological Approach for Visualizing Microtubule Destabilization by Fluorescence Microscopy

StepDescription
Cell Culture Seeding of cancer cell lines (e.g., HeLa, MCF-7) on coverslips.
Compound Treatment Incubation of cells with varying concentrations of this compound.
Fixation and Permeabilization Chemical fixation of cells to preserve cellular structures, followed by permeabilization to allow antibody entry.
Immunofluorescence Staining Incubation with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
Imaging Visualization of the microtubule network using a fluorescence microscope.
Analysis Qualitative and quantitative assessment of microtubule depolymerization and spindle disruption.

Cell-Based Assays for Biological Response Profiling

Cell-based assays are essential for understanding the biological consequences of a compound's activity in a more complex cellular environment. These assays can measure a range of responses, including cytotoxicity, cell cycle arrest, and induction of apoptosis. Preclinical studies have shown that cancer cells exposed to this compound accumulate in the M phase of the cell cycle, which is consistent with its role as a microtubule inhibitor, and subsequently undergo cell death. plos.org It has also demonstrated antitumor activity in a broad range of human and murine tumor models, including those with multidrug resistance. plos.orgnih.gov

The potency of a compound in cell-based assays is often expressed as the half-maximal growth inhibitory concentration (GI50), the concentration at which cell growth is inhibited by 50%.

Table 3: Representative GI50 Data for a Microtubule-Targeting Agent Across Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
HeLaCervical CancerSpecific data for this compound is not publicly available.
MCF-7Breast CancerSpecific data for this compound is not publicly available.
A549Lung CancerSpecific data for this compound is not publicly available.
K562LeukemiaSpecific data for this compound is not publicly available.

This table illustrates the type of data generated from cell-based cytotoxicity assays. Specific GI50 values for this compound across a panel of cell lines are not widely published.

Translational Research Methodologies in Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in a clinical setting. nih.gov For this compound, preclinical translational research focused on understanding its pharmacokinetic and pharmacodynamic properties to inform its potential clinical use.

Pharmacokinetic (PK) studies describe what the body does to a drug, including its absorption, distribution, metabolism, and excretion. openaccessjournals.com Pharmacodynamic (PD) studies describe what a drug does to the body, measuring its biological effects. academie-sciences.fr Preclinical PK/PD modeling is used to establish a relationship between drug exposure and its pharmacological effect, which can help in predicting efficacious dose levels in humans. openaccessjournals.com Preclinical studies indicated that this compound can cross the blood-brain barrier. plos.orgnih.gov However, detailed preclinical PK data for this compound is not extensively available in the public domain.

Table 4: Key Preclinical Pharmacokinetic Parameters

ParameterDescriptionValue for this compound
Clearance (CL) The rate at which a drug is removed from the body.Specific data not publicly available.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Specific data not publicly available.
Half-life (t1/2) The time required for the concentration of a drug in the body to be reduced by half.Specific data not publicly available.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Specific data not publicly available.

This table outlines key pharmacokinetic parameters. Specific values for this compound from preclinical studies are not readily accessible.

ADME studies are a critical component of preclinical development, providing insights into a drug's disposition within an organism. sygnaturediscovery.com These studies are often conducted using a combination of in vitro and in vivo models.

In vitro ADME assays can assess properties such as metabolic stability in liver microsomes, plasma protein binding, and permeability. While it is known that this compound is water-soluble, detailed reports on its comprehensive ADME profile are scarce in the published literature.

Table 5: Common In Vitro ADME Parameters

ParameterAssay DescriptionFinding for this compound
Metabolic Stability Incubation with liver microsomes to determine the rate of metabolic breakdown.Specific data not publicly available.
Plasma Protein Binding Measurement of the extent to which a drug binds to proteins in the blood plasma.Specific data not publicly available.
Permeability Assessment of a drug's ability to pass through a membrane, often using Caco-2 cell monolayers as a model of the intestinal barrier.Specific data not publicly available.
CYP450 Inhibition Evaluation of the potential for a drug to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.Specific data not publicly available.

This table describes standard in vitro ADME assays. Specific results for this compound are not widely reported.

High-Throughput In Vitro ADME Screening

In the early stages of drug discovery, high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is crucial for identifying compounds with favorable pharmacokinetic properties. nih.govcriver.com These assays are designed to be rapid and require minimal amounts of the test compound, allowing for the efficient screening of numerous candidates. nih.govnih.gov For a compound like this compound, a typical high-throughput ADME screening cascade would include assessments of its fundamental physicochemical and biochemical properties.

Key in vitro ADME assays include the evaluation of aqueous solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions through Cytochrome P450 (CYP) inhibition. utas.edu.ausygnaturediscovery.com Solubility is a critical determinant of oral absorption, while permeability assays, such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay), predict the compound's ability to cross the intestinal barrier. nih.govresearchgate.net Metabolic stability, often assessed using liver microsomes or hepatocytes, provides an early indication of the compound's clearance rate in the body. utas.edu.auresearchgate.net

While detailed experimental results for this compound are not publicly available, the following table illustrates the typical data generated from a high-throughput in vitro ADME screen for a hypothetical compound with characteristics similar to this compound.

Table 1: Illustrative High-Throughput In Vitro ADME Screening Data This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Assay Method Parameter Illustrative Result Interpretation
Aqueous Solubility Kinetic Solubility µM at pH 7.4 150 Moderate to high solubility.
Permeability Caco-2 Papp (A-B) (10⁻⁶ cm/s) 15 High permeability, suggesting good potential for oral absorption.
Metabolic Stability Human Liver Microsomes Half-life (t½) (min) 45 Moderate metabolic stability.

| CYP450 Inhibition | Fluorometric | IC₅₀ (µM) for CYP3A4 | > 20 | Low potential for drug-drug interactions via CYP3A4 inhibition. |

Metabolite Profiling and Identification

Understanding the metabolic fate of a drug candidate is a critical component of its preclinical evaluation. evotec.com Metabolite profiling and identification studies aim to determine the chemical structures of metabolites formed, which is essential for understanding the drug's clearance pathways and for identifying any potentially active or toxic metabolites. wuxiapptec.comresearchgate.net

The process typically involves incubating the parent drug, in this case, this compound, with in vitro systems such as liver microsomes, hepatocytes, or S9 fractions from various species, including humans. evotec.com The resulting samples are then analyzed using advanced analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). ru.nlthermofisher.com High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides accurate mass measurements, which aid in the elucidation of elemental compositions of the metabolites. evotec.com

For this compound, metabolic pathways could potentially involve oxidation, hydrolysis of the carbamate (B1207046) group, or conjugation reactions. While specific metabolite structures for this compound have not been detailed in publicly accessible literature, the table below provides an illustrative example of potential metabolites that could be identified for a compound with a similar chemical scaffold.

Table 2: Illustrative Metabolite Profiling and Identification Data This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Metabolite ID Proposed Biotransformation Analytical Method Key Mass Spectral Data (m/z)
M1 Hydrolysis of the ethyl carbamate LC-HR-MS/MS [M+H]⁺ corresponding to the carboxylic acid derivative
M2 N-demethylation LC-HR-MS/MS [M+H]⁺ corresponding to the loss of a methyl group
M3 Aromatic hydroxylation LC-HR-MS/MS [M+H]⁺ corresponding to the addition of an oxygen atom

Protein Binding Characterization

The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its distribution and pharmacological activity. researchgate.net Only the unbound fraction of the drug is free to distribute into tissues and interact with its target. researchgate.net Therefore, characterizing the protein binding of this compound is a standard part of its preclinical assessment.

Several in vitro methods are used to determine the percentage of drug bound to plasma proteins, with equilibrium dialysis, ultrafiltration, and ultracentrifugation being the most common. researchgate.net These studies are typically conducted using plasma from different species, including humans, to assess inter-species variability.

Table 3: Illustrative Plasma Protein Binding Data This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Species Method Plasma Concentration (µM) Percent Bound (%) Unbound Fraction (fu)
Human Equilibrium Dialysis 1 98.5 0.015
Rat Equilibrium Dialysis 1 97.2 0.028

Genetic Toxicology Assessment for Preclinical Evaluation

A critical aspect of preclinical safety evaluation is the assessment of a compound's potential to cause genetic damage, as this can be associated with carcinogenicity and heritable diseases. nih.govnih.gov A standard battery of in vitro and in vivo genetic toxicology assays is required by regulatory agencies to support the initiation of clinical trials. nih.goveuropa.eu

The standard in vitro test battery typically includes:

A test for gene mutation in bacteria, commonly the Ames test. gabionline.net

An in vitro cytogenetic assay to assess chromosomal damage, such as the in vitro micronucleus test or the chromosomal aberration assay in mammalian cells. gabionline.net

An in vitro mouse lymphoma assay to detect gene mutations and clastogenic activity in mammalian cells. gabionline.net

Positive results in these in vitro assays would typically trigger follow-up in vivo studies to assess the relevance of the findings to a whole organism. europa.eu There is no publicly available information regarding the genetic toxicology assessment of this compound. The following table illustrates a typical summary of results from a standard in vitro genetic toxicology battery.

Table 4: Illustrative In Vitro Genetic Toxicology Assessment This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Assay Test System Metabolic Activation (S9) Illustrative Result Conclusion
Bacterial Reverse Mutation Assay (Ames Test) S. typhimurium & E. coli strains With and Without Negative Non-mutagenic
In Vitro Micronucleus Test Human Peripheral Blood Lymphocytes With and Without Negative Non-clastogenic and non-aneugenic

| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- cells | With and Without | Negative | Non-mutagenic and non-clastogenic |

Computational and Theoretical Research Approaches in Silico

In Silico Identification of Potential Molecular Targets and Payloads

While the primary molecular target of Mivobulin (B39470) isethionate, tubulin, was identified through traditional biochemical methods, in silico approaches are instrumental in exploring secondary targets or novel applications. targetmol.compatsnap.comnih.govncats.iocymitquimica.com One significant computational strategy involves screening large compound databases to identify molecules with desired properties for new therapeutic modalities, such as Antibody-Drug Conjugates (ADCs).

ADCs require highly potent cytotoxic agents, or "payloads," to be effective. nih.gov Computational screening of databases like the NCI-Developmental Therapeutics Program (NCI-DTP) allows for the identification of compounds with high cytotoxicity against cancer cell lines. nih.gov Through such an in silico payload mining strategy, Mivobulin isethionate, a colchicine (B1669291) analog, was identified as a potential ADC payload. nih.govplos.org Although it showed insufficient efficacy as a standalone agent in past clinical trials, its high potency as a microtubule-targeting agent makes it an interesting candidate for targeted delivery via an ADC. nih.govplos.org This demonstrates how computational methods can repurpose existing compounds by identifying them for new roles based on their fundamental cytotoxic properties.

Molecular Docking and Simulation Studies of Tubulin Interactions

Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding of a ligand to its protein target at an atomic level. mdpi.com For this compound, these methods are crucial for understanding its interaction with β-tubulin at the colchicine-binding site. targetmol.commdpi.com

The process typically involves:

Preparation of Structures: High-resolution 3D structures of the tubulin protein, often obtained from the Protein Data Bank (PDB), are prepared for docking. mdpi.com The chemical structure of the ligand, Mivobulin, is also generated and optimized.

Docking Simulation: A docking algorithm places the ligand into the specified binding site on the protein—in this case, the colchicine-binding pocket. The program then calculates the most favorable binding poses based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to validate the stability of the predicted protein-ligand complex over time. mdpi.com These simulations model the movements of atoms and molecules, providing insights into the persistence of the ligand in the binding site and the conformational changes in the protein upon binding. mdpi.com

Studies on various colchicine-binding site inhibitors (CBSIs) reveal that hydrogen bonds and hydrophobic interactions are critical for stable binding. researchgate.net While specific in silico docking studies for Mivobulin are not extensively published, research on other CBSIs has shown that crystal structures are essential for validating the binding modes predicted by docking models, as initial computational predictions can differ from experimental reality. researchgate.net

Structure-Activity Relationship (SAR) Studies Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a compound's chemical structure relates to its biological activity. gardp.orgcollaborativedrug.com Computational methods have significantly accelerated SAR analysis by allowing for the rapid in silico evaluation of numerous structural analogs. winona.eduresearchgate.net

For a tubulin inhibitor like Mivobulin, computational SAR studies would involve designing and evaluating a series of analogs to identify which structural features are key for potent tubulin polymerization inhibition. nih.govoncotarget.com This process includes:

Identifying the Pharmacophore: Determining the essential structural moieties responsible for the desired biological effect.

Modifying the Lead Compound: Making systematic in silico modifications to the Mivobulin structure, such as altering substituents on its phenyl ring or other parts of the molecule. oncotarget.com

Predicting Activity: Using computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the binding affinity and activity of the new analogs. winona.edu

This approach helps prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources. collaborativedrug.com For example, SAR studies on other novel tubulin inhibitors have shown that specific modifications to their core structures are critical for modulating their ability to inhibit microtubule polymerization and cancer cell proliferation. oncotarget.com

Predictive Modeling for Compound Behavior and Efficacy

Predictive modeling uses statistical and machine learning algorithms to forecast future outcomes based on historical data. justia.com In drug discovery, this can predict a compound's efficacy, toxicity, or pharmacokinetic properties before extensive clinical testing.

Given this compound's history of failing to show sufficient efficacy in clinical trials as a single agent, predictive models offer a path to re-evaluate its potential. nih.govplos.org As mentioned, in silico screening strategies identified Mivobulin as a candidate for an ADC payload, which is a form of predictive modeling suggesting it could be effective in a different therapeutic context. nih.govplos.org Such models integrate large datasets, including compound structures, bioactivity data (like GI50 values from the NCI-60 screen), and target information to identify promising compound-indication pairings. researchgate.net

Bioaccumulation, the buildup of a chemical in an organism, is a critical factor in assessing the environmental risk and toxicological profile of a compound. helsinki.fi Predicting this property is particularly challenging for ionizable compounds like this compound. In silico models, such as QSARs, are often used to predict the bioconcentration factor (BCF) but face limitations with charged molecules. helsinki.fi

The challenges and approaches for predicting the bioaccumulation of isethionate and other ionizable compounds are summarized below.

ChallengeComputational Approach / Consideration
Ionization State The neutral form of a molecule is typically more membrane-permeable. Models must account for the pH of the environment and the pKa of the compound to determine the fraction of the neutral species. dtu.dk
Membrane Interaction Simple parameters like the octanol-water partition coefficient (log Kow) are often insufficient for ionizable compounds. The membrane-water distribution coefficient (Dmw) is considered a better predictor. rsc.org
Complex Formation Ionizable compounds can form salts and complexes with counter-ions in the environment, creating neutral species with different bioaccumulation behavior. This needs to be considered in advanced models. dtu.dk
Biotransformation An organism's ability to metabolize and eliminate a compound significantly impacts bioaccumulation. Incorporating in vitro biotransformation data into predictive models can improve their accuracy. helsinki.fi

In silico tools and models are continuously being developed to better handle the complexities of ionizable pharmaceuticals, aiming to provide more reliable predictions for their environmental fate and potential toxicity. dtu.dk

Analysis of Tumor Mutation Impact on Target Expression Levels

The efficacy of a targeted anticancer agent can be heavily influenced by the genetic landscape of the tumor. The analysis of large-scale cancer genomics databases, such as The Cancer Genome Atlas (TCGA), allows researchers to correlate tumor mutations with the expression levels of specific drug targets. nih.govclinicsinoncology.comnih.gov

For this compound, which targets tubulin, this type of in silico analysis is critical for understanding mechanisms of resistance and identifying patient populations most likely to respond. Research has shown that the expression levels and mutation status of different tubulin isotypes can vary significantly across cancer types and even within specific subtypes, such as those in breast cancer. nih.gov

Key findings from computational analyses of tubulin in cancer include:

Differential Expression: Different tubulin isotypes (e.g., TUBB3, TUBB6) are often overexpressed or underexpressed in various tumors compared to normal tissue. nih.govresearchgate.net High expression of certain isotypes, like TUBB3, has been associated with more aggressive tumors and resistance to taxane-based chemotherapy. clinicsinoncology.com

Impact of Mutations: Specific mutations in tubulin genes can alter microtubule stability and dynamics, potentially reducing the binding affinity of drugs like Mivobulin. nih.govbiorxiv.orgplos.org These mutations can be dominant-negative, where the mutant tubulin protein disrupts the function of the entire microtubule network. plos.org

This in silico approach helps build a comprehensive picture of how tumor genetics can influence the effectiveness of tubulin inhibitors, providing a rationale for patient stratification and the development of strategies to overcome resistance.

Comparative Research Perspectives on Mivobulin Isethionate

Comparative Analysis with Other Tubulin-Targeting Agents

Mivobulin (B39470) isethionate belongs to a class of compounds that interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Its activity is best understood in the context of other agents that target tubulin.

Comparison with Colchicine (B1669291) and Vinca (B1221190) Alkaloids

Mivobulin isethionate is a tubulin polymerization inhibitor that is presumed to act by binding to the colchicine-binding site on tubulin nih.govnih.gov. This mechanism is distinct from that of the vinca alkaloids. By interacting with this site, this compound prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and arrest of the cell cycle in the M-phase, which ultimately results in apoptosis nih.gov.

In preclinical studies, this compound has demonstrated a broad spectrum of antitumor activity. In sensitive tumor models, its potency has been found to be similar to that of vincristine (B1662923), a well-known vinca alkaloid nih.gov. However, this compound exhibited a wider range of activity against various cancer cell types, including leukemia, melanoma, sarcoma, mammary adenocarcinoma, and colon adenocarcinomas nih.gov.

FeatureThis compound (CI-980)ColchicineVinca Alkaloids (e.g., Vincristine)
Binding Site Colchicine-binding siteColchicine-binding siteVinca domain
Mechanism Inhibits tubulin polymerizationInhibits tubulin polymerizationInhibit microtubule assembly
Potency Similar to vincristine in sensitive modelsPotent inhibitor of tubulin polymerizationPotent antimitotic agents
Antitumor Spectrum Wide spectrum of activity in preclinical modelsLimited clinical use in cancer due to toxicityWidely used in cancer chemotherapy

Distinctive Features Compared to Microtubule Stabilizers (e.g., Paclitaxel)

The mechanism of this compound contrasts sharply with that of microtubule-stabilizing agents like paclitaxel (B517696). While this compound inhibits the polymerization of tubulin, paclitaxel and other taxanes enhance microtubule polymerization and prevent their disassembly patsnap.comelifesciences.org. This stabilization of microtubules also leads to mitotic arrest and cell death but through a different pathway of disrupting microtubule dynamics.

The differing mechanisms of action between these two classes of drugs have implications for their therapeutic application and potential for overcoming drug resistance. Cells that have developed resistance to microtubule destabilizers may retain sensitivity to stabilizers, and vice versa.

FeatureThis compound (CI-980)Paclitaxel
Effect on Microtubules Inhibits polymerization (destabilizer)Promotes polymerization (stabilizer)
Binding Site on Tubulin Colchicine-binding siteTaxane-binding site
Resulting Cellular State Disruption of mitotic spindle, M-phase arrestFormation of abnormal, stable microtubule bundles, mitotic arrest

Evaluation as an Antibody-Drug Conjugate (ADC) Payload

There is currently no publicly available research or clinical data evaluating this compound as a payload for antibody-drug conjugates. The following sections are therefore a hypothetical exploration based on the known characteristics of this compound and the general principles of ADC design.

Comparative Assessment with Other ADC Payloads

The ideal ADC payload possesses high cytotoxicity, stability in circulation, and the ability to be effectively released within the target cancer cell. Tubulin inhibitors are a common class of ADC payloads due to their potent cell-killing ability. If this compound were to be considered as an ADC payload, its potency, which is comparable to vincristine in some models, would be a favorable characteristic.

However, its suitability would also depend on other factors such as its chemical properties for linker conjugation, its stability when attached to an antibody, and its ability to exert a bystander effect (killing of neighboring antigen-negative tumor cells). Without specific data, a direct comparison to established ADC payloads like monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), or maytansinoids (DM1, DM4) is not possible.

Strategies for Enhanced Tumor-Selective Delivery

For any ADC, including a hypothetical one using this compound, enhancing tumor-selective delivery is paramount to maximizing efficacy and minimizing off-target toxicity. Strategies to achieve this include:

Target Antigen Selection: Choosing a tumor-associated antigen with high and homogeneous expression on cancer cells and limited expression on healthy tissues.

Antibody Engineering: Utilizing antibodies with high affinity and rapid internalization rates to ensure efficient delivery of the payload into the target cell.

Linker Technology: Employing linkers that are stable in the systemic circulation but are readily cleaved within the tumor microenvironment or inside the cancer cell to release the active drug.

Controlled Drug-to-Antibody Ratio (DAR): Optimizing the number of payload molecules per antibody to balance potency with potential toxicity and aggregation issues.

Analysis of Cross-Resistance Patterns in Preclinical Tumor Models

Resistance to tubulin-targeting drugs can arise through various mechanisms, including:

Alterations in Tubulin Isotypes: Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been associated with resistance to both microtubule-stabilizing and -destabilizing agents.

Drug Efflux Pumps: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively pump the drug out of the cancer cell, reducing its intracellular concentration and efficacy.

Mutations in the Drug-Binding Site: Changes in the amino acid sequence of tubulin where the drug binds can reduce its affinity and effectiveness.

Broader Implications within Anticancer Compound Research

The study of this compound and other colchicine-site inhibitors has contributed to a deeper understanding of microtubule dynamics as a therapeutic target. The exploration of compounds with different binding sites on tubulin highlights a strategy to overcome drug resistance, a major challenge in cancer chemotherapy. The development of synthetic tubulin inhibitors like this compound also underscores the importance of chemical synthesis in creating novel anticancer agents with potentially improved properties over natural products. Research into these compounds continues to inform the design of new generations of antimitotic agents with enhanced efficacy and better tolerability.

Q & A

Q. What enzymatic pathways are involved in the degradation of isethionate in bacterial systems?

Isethionate degradation involves inducible enzymes such as isethionate dehydrogenase (particulate-bound, FAD-dependent) and sulfoacetaldehyde reductase (NADPH-dependent). The pathway proceeds via two steps: (1) oxidation of isethionate to sulfoacetaldehyde and (2) desulfonation to acetate and sulfite. Regulatory studies using resting-cell suspensions show that enzyme induction depends on substrate availability (e.g., isethionate or sulfite) . Key intermediates like sulfoacetaldehyde are toxic in some models but not others, highlighting context-dependent metabolic regulation .

Q. How do bacterial transporters facilitate isethionate uptake and assimilation?

The SsuCAB ABC transporter is essential for isethionate uptake in Rhodobacter capsulatus. Heterologous expression of ssuCAB with isrBHDK (encoding isethionate reductase) in R. sphaeroides enables growth on isethionate as a sulfur source. Transporters are substrate-specific and inducible, as shown by transcriptional profiling and mutant analysis .

Q. What experimental models are used to study isethionate metabolism in anaerobic conditions?

Anaerobic photosynthetic growth assays in R. capsulatus are standard for studying isethionate assimilation. Targeted gene knockouts (e.g., ΔisrBHDK) and complementation with heterologous enzymes (e.g., islAB from Bilophila wadsworthia) confirm the necessity of specific genes for sulfite release from isethionate . Sulfite reductase activity downstream converts sulfite to sulfide for sulfur assimilation .

Advanced Research Questions

Q. How do contradictions in isethionate’s role in secretory responses arise across experimental models?

In pancreatic acinar cells, isethionate fails to support secretion due to passive diffusion of its undissociated form, unlike weak acids (e.g., acetic acid). Contradictory results in secretory responses stem from experimental artifacts like epithelial integrity loss, which allows ultrafiltration to dominate secretion. Protocol adjustments (e.g., reduced exposure time) clarify these discrepancies .

Q. What methodological approaches resolve functional redundancy in isethionate metabolic gene clusters?

Genome profiling and in silico comparisons of 30 bacterial species identified 11 genes co-conserved with isrBHDK, including transporters and regulatory elements. Reverse genetics (e.g., targeted mutants for ABC transporters) and transcriptional analysis (RT-PCR) confirmed their roles in isethionate assimilation. For example, tauAB1_1B2_2C in Chromohalobacter salexigens mediates taurine-to-isethionate conversion .

Q. How do aerobic and anaerobic isethionate metabolic pathways differ mechanistically?

In R. capsulatus, anaerobic isethionate assimilation requires IsrBHDK , a nitrogenase-like reductase that cleaves the C-S bond reductively. Aerobic pathways, however, rely on oxygen-dependent enzymes absent in ssuED homologs, suggesting novel oxygen-tolerant desulfonation mechanisms. Mutants lacking isrBHDK grow aerobically but not anaerobically, highlighting pathway divergence .

Q. What structural features of sulfoacetaldehyde reductase (IsfD) explain its substrate specificity?

Crystal structures of Klebsiella oxytoca IsfD in complex with NADPH/isethionate reveal a homotetramer with a C-terminal β-sheet stabilizing the sulfonate group via Y148, R195, Q244, and F248. Mutagenesis of these residues abolishes activity, confirming their role in substrate binding. IsfD’s promiscuity links it to 3-hydroxyacid dehydrogenases, suggesting evolutionary adaptation .

Q. How do phylogenetic analyses inform the evolution of isethionate reductase (IsrBHDK)?

IsrD (a NifD homolog) clusters within nitrogenase-like Group IV enzymes but forms a distinct clade, indicating divergent evolution from MarD and NfaD. Radical SAM motifs in IsrB (a BciD homolog) suggest horizontal gene transfer between bacteriochlorophyll biosynthesis and sulfonate metabolism pathways. This mosaic evolution explains the coexistence of oxygen-labile and oxygen-tolerant isethionate pathways .

Methodological Considerations

Q. How to design growth assays to validate isethionate-dependent sulfur assimilation?

  • Use minimal media with isethionate as the sole sulfur source.
  • Include controls with alternative sulfur substrates (e.g., sulfate, sulfite).
  • Monitor growth curves and validate via transcriptional profiling (e.g., RT-PCR of isrBHDK and ssuCAB) .
  • Employ genetic complementation (e.g., heterologous islAB expression) to rescue mutant phenotypes .

Q. What bioinformatics tools identify conserved gene clusters in isethionate-metabolizing bacteria?

  • Perform comparative genomics using tools like OrthoFinder or BLAST to identify co-conserved genes.
  • Use genome context analysis (e.g., STRING database) to map operons (e.g., isrBHDK-ssuCAB clusters).
  • Validate predictions via targeted mutagenesis and phenotype screening .

Q. Tables

Key Enzymes in Isethionate Metabolism Function Evidence
Isethionate dehydrogenase (IseJ)Oxidizes isethionate to sulfoacetaldehyde
Sulfoacetaldehyde reductase (IsfD)Reduces sulfoacetaldehyde to isethionate
Isethionate reductase (IsrBHDK)Anaerobic C-S bond cleavage
SsuCAB transporterSubstrate-specific uptake
Common Experimental Artifacts Resolution Strategy
Epithelial integrity loss in secretion assaysShorten isethionate exposure time
Toxicity of intermediates (e.g., sulfoacetaldehyde)Use lower concentrations or inducible promoters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivobulin isethionate
Reactant of Route 2
Reactant of Route 2
Mivobulin isethionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.